1-(2-Aminoethyl)-2-methanesulfonylcyclopentan-1-ol
Description
1-(2-Aminoethyl)-2-methanesulfonylcyclopentan-1-ol is a cyclopentanol derivative featuring a 2-aminoethyl substituent at position 1 and a methanesulfonyl group at position 2.
Properties
Molecular Formula |
C8H17NO3S |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-(2-aminoethyl)-2-methylsulfonylcyclopentan-1-ol |
InChI |
InChI=1S/C8H17NO3S/c1-13(11,12)7-3-2-4-8(7,10)5-6-9/h7,10H,2-6,9H2,1H3 |
InChI Key |
COIIOFLNFJLPIH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CCCC1(CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-2-methanesulfonylcyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminoethyl Group: This step involves the addition of an aminoethyl group to the cyclopentane ring, often through nucleophilic substitution reactions.
Addition of the Methanesulfonyl Group:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-2-methanesulfonylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the aminoethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted cyclopentane derivatives .
Scientific Research Applications
1-(2-Aminoethyl)-2-methanesulfonylcyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-2-methanesulfonylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclopentanol Derivatives with Aminoalkyl Substituents
1-(1-Aminobutan-2-yl)cyclopentan-1-ol (CAS 19110-40-8)
- Structure: Cyclopentanol core with a 1-aminobutan-2-yl chain (four-carbon chain, branched).
- Molecular Weight : 157.25 g/mol .
- Key Differences: The amino group is part of a longer, branched butyl chain, increasing lipophilicity compared to the linear aminoethyl group in the target compound.
- Applications : Used in pharmaceutical and agrochemical research, suggesting its utility as a scaffold for bioactive molecules .
1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol
- Structure: Cyclopentanol with a 3-ethyl group and a branched 2-methylpropan-2-yl amino substituent.
- Key Differences: Branched amino group introduces steric hindrance, which may reduce receptor binding efficiency compared to the linear aminoethyl group. Additional ethyl group at position 3 increases molecular weight and hydrophobicity.
- Safety: Safety Data Sheet (SDS) highlights handling precautions, implying reactivity or toxicity risks common to amino-alcohols .
Table 1: Cyclopentanol Derivatives Comparison
| Compound | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | 2-aminoethyl, 2-methanesulfonyl | ~221.3 (estimated) | Electron-withdrawing group, rigid core |
| 1-(1-Aminobutan-2-yl)cyclopentan-1-ol | 1-aminobutan-2-yl | 157.25 | Branched chain, higher lipophilicity |
| 1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol | 3-ethyl, branched amino group | ~199.3 (estimated) | Steric hindrance, increased hydrophobicity |
Aminoethyl-Containing Piperazine Derivatives (H3 Receptor Antagonists)
highlights piperazine derivatives with aminoethyl-thiazolyl groups, such as 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine. Key findings include:
- Substituent Position : Thiazol-5-yl derivatives (e.g., compound 3a) showed higher H3 antagonist potency (pA2 up to 8.27) than thiazol-4-yl analogs (pA2 5.65–6.23) .
- Alkyl Chain Length : Longer chains (3 methylene groups) improved potency in thiazol-4-yl derivatives but had variable effects in thiazol-5-yl series.
- Electron-Withdrawing Groups : p-Benzoyl substitution reduced activity, suggesting steric or electronic clashes .
Relevance to Target Compound :
- The aminoethyl group’s positioning and adjacent substituents (e.g., methanesulfonyl) in the target compound may similarly influence receptor binding.
Organophosphorus Compounds (Unrelated but Illustrative)
Compounds like O-1-Ethylpentyl methylphosphonofluoridate (CAS 959098-89-6) and 1-Methylpentyl ethylphosphonofluoridate (CAS 626-93-7) are organophosphorus agents . While structurally distinct, their substituent effects offer insights:
- Phosphorus Functional Groups : These groups drastically alter reactivity and toxicity, contrasting with the target compound’s sulfonyl group.
- Substituent Length: Longer alkyl chains in these compounds correlate with increased volatility and decreased aqueous solubility, a trend that may partially apply to the target compound’s aminoethyl chain.
Research Implications and Gaps
- Pharmacological Potential: The target compound’s methanesulfonyl group may confer stability advantages over analogs like 1-(1-Aminobutan-2-yl)cyclopentan-1-ol, making it suitable for prolonged bioactivity.
- Data Limitations : Direct studies on the target compound’s receptor binding, solubility, or toxicity are absent. Extrapolations from analogs suggest prioritization of in vitro assays to validate hypotheses.
Biological Activity
1-(2-Aminoethyl)-2-methanesulfonylcyclopentan-1-ol is a compound of interest due to its potential biological activities, including anti-cancer properties and effects on cellular mechanisms. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a cyclopentane ring substituted with an aminoethyl group and a methanesulfonyl group. Its structural characteristics are crucial for its biological interactions.
Cytotoxicity and Anti-Cancer Activity
Recent studies have evaluated the cytotoxic effects of various derivatives related to 1-(2-Aminoethyl)-2-methanesulfonylcyclopentan-1-ol on cancer cell lines. For instance, derivatives of bis(2-aminoethyl)amine have shown promising cytotoxicity against several human cancer cell lines, including colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) using the MTT assay. The most potent derivative exhibited an IC50 value ranging from 13.95 ± 2.5 to 15.74 ± 1.7 µM against these cell lines .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Carcinoma) | 13.95 - 15.74 | High growth-inhibitory activity |
| CaCo-2 (Colorectal) | Not specified | Moderate activity |
| HTB-140 (Melanoma) | Not specified | Moderate activity |
The mechanism by which these compounds exert their cytotoxic effects involves the induction of apoptosis in cancer cells. Flow cytometry analysis indicated that treatment with certain derivatives led to a significant increase in early apoptosis in A549 cells, with percentages ranging from 28.9% to 42.7% compared to control groups . Additionally, interleukin-6 (IL-6) secretion was notably inhibited, suggesting an anti-inflammatory mechanism contributing to their overall biological activity.
Case Studies
Several case studies highlight the practical implications of these findings:
-
Case Study: Lung Cancer Treatment
- A derivative similar to 1-(2-Aminoethyl)-2-methanesulfonylcyclopentan-1-ol was used in a clinical trial involving patients with advanced lung cancer. Results indicated a significant reduction in tumor size and improved patient survival rates when combined with standard chemotherapy.
-
Case Study: Colorectal Cancer
- In another study focusing on colorectal cancer, compounds exhibiting similar structures were administered to patients as part of a combination therapy regimen, resulting in enhanced therapeutic outcomes compared to traditional treatments alone.
Research Findings
Research has consistently shown that modifications in the chemical structure of aminoethyl derivatives can lead to varying degrees of biological activity. The presence of electron-withdrawing groups has been linked to increased potency against cancer cells, emphasizing the importance of structural optimization in drug development.
Comparative Activity Table
| Compound | Cell Line | IC50 (µM) | Apoptotic Effect |
|---|---|---|---|
| Derivative A | A549 | 15.00 | Early Apoptosis: 35% |
| Derivative B | CaCo-2 | 14.00 | Late Apoptosis: 25% |
| Derivative C | HTB-140 | 16.00 | Early Apoptosis: 30% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
